molecular formula C14H13NO3 B11941496 alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol CAS No. 1761-30-4

alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol

Cat. No.: B11941496
CAS No.: 1761-30-4
M. Wt: 243.26 g/mol
InChI Key: SXGVUOBVHVIRCB-UHFFFAOYSA-N
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Description

Alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a hydroxyphenyl group, a methoxy group, and an imino group attached to a cresol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol typically involves the condensation reaction between 2-hydroxyaniline and 6-methoxy-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the use of catalysts such as acidic or basic catalysts can further improve the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.

    Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.

    Medicine: Investigated for its potential use in drug design and development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol involves its ability to form stable complexes with metal ions. The imino and hydroxy groups act as donor sites, allowing the compound to chelate metal ions effectively. This chelation can inhibit the activity of metal-dependent enzymes, leading to antimicrobial and antioxidant effects. Additionally, the compound can interact with cellular components, disrupting normal cellular functions and leading to its bioactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol is unique due to the presence of both hydroxy and methoxy groups, which enhance its ability to form stable metal complexes and exhibit significant bioactivity.

Properties

CAS No.

1761-30-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C14H13NO3/c1-18-13-8-4-5-10(14(13)17)9-15-11-6-2-3-7-12(11)16/h2-9,16-17H,1H3

InChI Key

SXGVUOBVHVIRCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2O

Origin of Product

United States

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